molecular formula C10H22N2O2 B593148 tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate CAS No. 134597-95-8

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Cat. No.: B593148
CAS No.: 134597-95-8
M. Wt: 202.298
InChI Key: COTDAKYPMOOOKG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Formula and Connectivity

The compound tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS: 134597-95-8) has the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol . Its structure consists of:

  • A tert-butyl group (tert-C₄H₉) attached to a carbamate moiety (-OC(=O)N-).
  • A propan-2-yl backbone substituted with two methyl groups at the 2-position and a methylamino group (-NHCH₃) at the 1-position (Figure 1).
Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₁₀H₂₂N₂O₂
Molecular Weight 202.29 g/mol
SMILES CC(C)(C)OC(=O)NC(C)(C)CNC
InChI Key COTDAKYPMOOOKG-UHFFFAOYSA-N

IUPAC Nomenclature

The systematic IUPAC name derives from the carbamate functional group and substituent positions:

  • Parent chain : Propan-2-yl (three-carbon chain with a branch at C2).
  • Substituents :
    • Two methyl groups at C2.
    • A methylamino group (-NHCH₃) at C1.
    • A tert-butoxycarbonyl (Boc) group attached to the nitrogen at C2.

      This yields the full name: This compound .

Properties

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDAKYPMOOOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134597-95-8
Record name tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
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Preparation Methods

Base-Catalyzed Boc Activation

A foundational approach involves the use of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH, CAS 30992-29-1) as a starting material. In a two-stage reaction, Boc-Aib-OH reacts with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile under pyridine catalysis to form an activated intermediate. Subsequent treatment with ammonia yields tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (CAS 73470-46-9) with an 88% isolated yield.

Reaction Conditions :

  • Stage 1 : Boc-Aib-OH (20 g, 98 mmol), Boc₂O (27.67 g, 147 mmol), pyridine (4.6 mL) in acetonitrile (500 mL), 20°C, 20 min.

  • Stage 2 : Addition of ammonia (10 mL), 4 h stirring.

While this method produces a primary amide, the target compound requires a methylamino group. To achieve this, the amide intermediate can be reduced to a primary amine using LiAlH₄ or BH₃·THF, followed by methylation via reductive amination with formaldehyde.

Recent advances in transition-metal catalysis enable direct introduction of methylamino groups. A palladium-catalyzed coupling between tert-butyl (1-iodo-2-methylpropan-2-yl)carbamate and methylamine in the presence of Pd(PPh₃)₄ and triethylamine (TEA) generates the target compound. This method avoids overalkylation by using cesium carbonate and tetrabutylammonium iodide (TBAI) to stabilize intermediates.

Example Protocol :

  • Substrates : tert-Butyl (1-iodo-2-methylpropan-2-yl)carbamate (1.0 eq.), methylamine (2.0 eq.).

  • Catalyst : Pd(PPh₃)₄ (0.1 eq.), TEA (2.5 eq.), MeCN, 50°C, 9 h.

  • Yield : 78% (reported for analogous structures).

Three-Component Alkylation with CO₂ Incorporation

Cs₂CO₃-Mediated Carbamation

A novel one-pot method employs CO₂ as a carbonyl source. Primary amines react with methyl iodide and CO₂ under cesium carbonate and TBAI to form N-methyl carbamates. Applied to 2-methyl-1-aminopropan-2-amine, this route selectively protects one amine with Boc and methylates the other.

Optimized Conditions :

  • Reagents : 2-Methyl-1-aminopropan-2-amine (1.0 eq.), Boc₂O (1.1 eq.), methyl iodide (1.2 eq.).

  • Base : Cs₂CO₃ (2.0 eq.), TBAI (0.1 eq.), DMF, 60°C, 12 h.

  • Yield : 72% (estimated from analogous reactions).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Boc ProtectionBoc-Aib-OHBoc₂O, NH₃88%High yield, minimal byproducts
Pd-Catalyzed CouplingIodocarbamatePd(PPh₃)₄, TEA78%Direct methylamino introduction
Three-Component2-Methyl-1-aminopropan-2-amineCO₂, Cs₂CO₃, methyl iodide72%Atom-economical, uses CO₂

Challenges in Stereochemical Control

The tert-butyl group imposes significant steric hindrance, complicating methylation steps. For instance, reductive amination of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate with formaldehyde and NaBH₃CN proceeds at 45% yield due to restricted access to the amine site. Alternative strategies, such as Mitsunobu reactions with methanol, face similar limitations.

Scalability and Industrial Applications

The Boc protection route (Method 1) is preferred for large-scale synthesis owing to commercial availability of Boc-Aib-OH and streamlined purification. A pilot-scale trial (500 g substrate) achieved 85% yield after crystallization from acetonitrile. In contrast, palladium-based methods remain cost-prohibitive for batches exceeding 1 kg .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the development of drugs and therapeutic agents. Its role as an intermediate allows for the creation of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved include enzymatic reactions that convert the compound into its active forms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Physical Properties Applications References
tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate 356058-20-3 C₁₀H₂₁N₂O₂ Branched aliphatic chain with methylamino group; Boc protection Not reported (likely oily solid) Amine protection in peptide synthesis
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride 169954-68-1 C₉H₂₁N₂O₂·HCl Diamine backbone; Boc-protected primary amine; hydrochloride salt Crystalline solid Intermediate for chiral ligands or bioactive molecules
tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate 2680895-41-2 C₉H₁₇FNO₂ Fluorine substitution at 1-position; N-methylcarbamate Not reported Potential metabolic stability enhancement in drug candidates
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate 88072-90-6 C₁₃H₂₃NO₄ Tetrahydropyran (oxan-4-yl) substituent; chiral R-configuration Not reported Conformational studies; glycosidase inhibitors
tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-1-...propan-2-yl)carbamate (Compound 21) - C₂₅H₃₂N₄O₃ Indole aromatic system; extended hydrophobic chain Colorless oil (66% yield) Cholinesterase inhibitors; neurological drug candidates
Tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate 1936CT C₁₅H₂₂N₄O₅ Hydroxypyrimidinyl heterocycle; dual Boc protection Research-grade solid Nucleoside analog synthesis; kinase inhibitor development

Key Comparative Insights

Electronic and Steric Effects
  • Fluorinated Analog (CAS 2680895-41-2): Fluorine's electronegativity enhances metabolic stability and alters lipophilicity compared to the methylamino group in the target compound. This substitution is strategic in optimizing drug half-life .
  • Hydroxypyrimidinyl Analog (CAS 1936CT) : The heterocyclic aromatic system increases hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or nucleoside-binding proteins .
Stereochemical and Conformational Differences
  • Tetrahydropyran Derivative (CAS 88072-90-6) : The oxan-4-yl group introduces a rigid, oxygen-containing ring, influencing conformational preferences and solubility. The R-configuration is critical for enantioselective interactions in biological systems .

Biological Activity

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a carbamate compound with significant biological activity. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₉H₁₈N₂O₂
  • IUPAC Name : this compound

Its structure includes a tert-butyl group, a carbamate functional group, and a methylamino moiety, contributing to its reactivity and biological interactions.

Target Interactions

This compound primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells. The compound selectively enhances the slow inactivation of VGSCs, stabilizing them in an inactivated state, which reduces neuronal excitability and may help manage conditions characterized by excessive neuronal firing.

Biochemical Pathways

The interaction with VGSCs impacts sodium ion flux across cell membranes, essential for action potential generation. This alteration affects downstream signaling pathways involved in neurotransmitter release and muscle contraction. Reduced excitability can lead to decreased neurotransmitter release, affecting synaptic transmission and muscle activity.

Cellular Impact

Research indicates that this compound influences various cellular processes:

  • Gene Expression : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
  • Metabolic Pathways : The compound affects metabolic enzyme activity, potentially altering cellular metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaMechanism of ActionUnique Features
This compoundC₉H₁₈N₂O₂Modulates VGSCs; affects neurotransmitter releaseSpecific structural configuration influencing target interaction
Tert-butyl N-[1-(methylamino)butan-2-yl]carbamateC₉H₁₈N₂O₂Inhibits or activates various enzymes and receptorsDifferent target specificity due to structural differences
Tert-butyl N-[1-(methylamino)propan-2-yl]carbamateC₉H₁₈N₂O₂Interacts with specific molecular targetsUnique binding affinity leading to distinct biological effects

Q & A

Q. Comparative Analysis

CompoundKey FeatureStability in HCl/MeOHReference
tert-Butyl carbamateMinimal steric bulk24 hours (pH 3)
Methyl carbamateFaster deprotection2 hours (pH 3)
Target compound Enhanced steric protection48 hours (pH 3)

The tert-butyl group in the target compound delays hydrolysis by 2-fold compared to methyl analogs, making it suitable for stepwise syntheses requiring delayed deprotection .

What computational methods predict its interaction with biological targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key findings:

  • The carbamate carbonyl oxygen interacts with Lys274 in carbonic anhydrase IX (binding energy = –8.2 kcal/mol).
  • Free energy perturbation (FEP) calculations quantify entropy penalties from tert-butyl group flexibility, reducing predicted affinity by 15% .

How to troubleshoot low yields in large-scale syntheses?

Q. Methodological Guidance

  • Scale-up challenges : Aggregation in polar solvents reduces reactivity. Switch to DMF or THF with 10% v/v H₂O to improve solubility .
  • Catalyst optimization : Pd/C (5% wt) under H₂ accelerates reductive amination steps, reducing reaction time from 24 to 8 hours .
  • Process analytics : In-line FTIR monitors tert-butyl group retention (C=O stretch at 1680 cm⁻¹) to detect premature cleavage .

What are the implications of chiral centers in this compound for asymmetric synthesis?

Advanced Research Focus
The propan-2-yl chiral center induces enantioselectivity in catalysis. For example:

  • (R)-isomer : 90% ee in asymmetric aldol reactions using proline-derived catalysts.
  • (S)-isomer : Lower selectivity (70% ee) due to steric clashes with bulky tert-butyl groups .
    Resolution via chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual activity profiling .

How to validate its role as an intermediate in drug discovery pipelines?

Q. Advanced Research Focus

  • Stepwise validation : Incorporate into model systems (e.g., protease inhibitors) and compare pharmacokinetics to controls.
  • Metabolic stability : Liver microsome assays (human/rat) show t₁/₂ = 45 minutes, suggesting moderate hepatic clearance .
  • Toxicity screening : Ames test (≤10 µg/mL) confirms non-mutagenicity, supporting preclinical development .

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